molecular formula C7H9NO B1498360 1-(3-Methyl-1H-pyrrol-2-yl)ethanone

1-(3-Methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B1498360
M. Wt: 123.15 g/mol
InChI Key: AQFMONMLSIFAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle that is a fundamental scaffold in medicinal chemistry and is found in numerous natural products and pharmacological agents . Pyrrole derivatives are recognized as valuable structural elements in the development of new bioactive molecules due to their ability to interact with various enzymes and receptors . This specific acetyl-substituted pyrrole compound serves as a key synthetic intermediate and building block in organic synthesis. Researchers are exploring novel pyrrole-containing compounds for a range of biological activities, positioning molecules like this compound as important starting materials for drug discovery campaigns . For instance, structurally related N-benzyl pyrrole derivatives have been designed, synthesized, and evaluated in scientific studies as potential dual inhibitors for enzymes like acetylcholinesterase (AChE) and BACE-1, which are significant targets in Alzheimer's disease research . The compound should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(3-methyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C7H9NO/c1-5-3-4-8-7(5)6(2)9/h3-4,8H,1-2H3

InChI Key

AQFMONMLSIFAJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1)C(=O)C

Origin of Product

United States

Chemical Reactivity and Transformation of 1 3 Methyl 1h Pyrrol 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. organic-chemistry.orgresearchgate.net The high electron density of the pyrrole ring makes it significantly more reactive than benzene, often allowing for reactions under milder conditions. wikipedia.org In substituted pyrroles like 1-(3-Methyl-1H-pyrrol-2-yl)ethanone, the regiochemical outcome of these substitutions is controlled by the directing effects of the existing substituents. The 2-acetyl group, being electron-withdrawing, deactivates the ring, particularly the adjacent C3 and the remote C5 positions through resonance. The 3-methyl group is a weak electron-donating group, activating the ring. The combined effects generally direct incoming electrophiles to the C4 and C5 positions.

Halogenation (e.g., Bromination, Iodination)

The halogenation of this compound involves the introduction of halogen atoms onto the pyrrole ring. Due to the activating nature of the pyrrole ring, these reactions can often proceed without a Lewis acid catalyst. The acetyl group at the C2 position directs incoming electrophiles away from the adjacent positions. Consequently, halogenation is expected to occur at the less sterically hindered and electronically available C4 or C5 positions. Research and chemical supplier data indicate that bromination of this compound preferentially yields the 4-bromo derivative. ijpcbs.com

Table 1: Halogenation of this compound

ReactionReagentProductPosition of Substitution
BrominationN-Bromosuccinimide (NBS) or Br₂1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone ijpcbs.comC4
IodinationN-Iodosuccinimide (NIS) or I₂1-(4-Iodo-3-methyl-1H-pyrrol-2-yl)ethanone or 1-(5-Iodo-3-methyl-1H-pyrrol-2-yl)ethanoneC4 or C5

Note: The precise product for iodination may depend on specific reaction conditions, with substitution possible at either the C4 or C5 position.

Acylation and Alkylation at Pyrrole Ring Positions

Further acylation or alkylation of this compound on the pyrrole nucleus is challenging due to the deactivating effect of the 2-acetyl group. Standard Friedel-Crafts acylation conditions, which employ a strong Lewis acid and an acyl halide or anhydride (B1165640), are often harsh and can lead to polymerization of the reactive pyrrole ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The acylium ion generated is a potent electrophile that will attack the most electron-rich available position, likely C4 or C5. mdpi.com

A milder method for introducing a formyl group is the Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF). ijpcbs.comchemistrysteps.comwikipedia.org For pyrroles, this reaction is highly regioselective for the α-positions (C2 or C5). researchgate.net Since the C2 position is blocked in the target molecule, formylation would be expected to occur at the C5 position.

Alkylation can occur on either the nitrogen atom or the carbon atoms of the ring. N-alkylation of 2-acetylpyrroles can be achieved using an alkyl halide in the presence of a base. wikipedia.org C-alkylation on the ring via Friedel-Crafts alkylation is often complicated by issues of polyalkylation and rearrangement. A common aminoalkylation method is the Mannich reaction, which introduces an aminomethyl group onto the ring. adichemistry.comwikipedia.org In pyrroles, this reaction typically shows a strong preference for the α-positions. adichemistry.com For this compound, the Mannich reaction would be predicted to occur at the C5 position.

Table 2: Potential Acylation and Alkylation Reactions

Reaction TypeTypical ReagentsExpected Major Product on Pyrrole Ring
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Acyl-3-methyl-1H-pyrrol-2-yl)ethanone or 1-(5-Acyl-3-methyl-1H-pyrrol-2-yl)ethanone
Vilsmeier-Haack FormylationPOCl₃, DMF1-(5-Formyl-3-methyl-1H-pyrrol-2-yl)ethanone
Mannich ReactionCH₂O, R₂NH1-(5-((Dialkylamino)methyl)-3-methyl-1H-pyrrol-2-yl)ethanone
N-AlkylationR-X, Base1-(3-Methyl-1-alkyl-1H-pyrrol-2-yl)ethanone

Transformations Involving the Ethanone (B97240) Moiety

The ethanone side chain offers a versatile handle for a range of chemical transformations typical of ketones. These reactions primarily involve the carbonyl group and the adjacent α-methyl group.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent, typically used in alcoholic solvents, and selectively reduces aldehydes and ketones. chemguide.co.ukyoutube.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups like esters and amides, but it effectively reduces ketones to secondary alcohols. youtube.comyoutube.com The reduction of 2-acetyl-1-methylpyrrole, a closely related compound, using sodium borohydride has been reported.

Table 3: Reduction of the Ethanone Carbonyl Group

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol1-(3-Methyl-1H-pyrrol-2-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup1-(3-Methyl-1H-pyrrol-2-yl)ethanol

Condensation Reactions (e.g., Aldol, Claisen, Darzens)

The α-hydrogens on the methyl group of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions.

Aldol Condensation: In the presence of a base, the enolate of this compound can react with an aldehyde (that lacks α-hydrogens to prevent self-condensation), such as benzaldehyde, in a crossed or Claisen-Schmidt condensation. wikipedia.orgmasterorganicchemistry.comyoutube.com The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). youtube.comyoutube.com

Claisen Condensation: This reaction typically involves the condensation between two ester molecules. A mixed Claisen condensation could potentially occur between the enolate of this compound and an ester, but this is less common for ketones.

Darzens Condensation: This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgwikipedia.org The ethanone group of the target molecule could serve as the ketone component in this reaction.

Table 4: Potential Condensation Reactions of the Ethanone Moiety

Reaction NameReactant PartnerBaseIntermediate/Product
Claisen-Schmidt CondensationAromatic Aldehyde (e.g., Benzaldehyde)NaOH or KOHβ-Hydroxy ketone, dehydrates to an α,β-unsaturated ketone
Darzens Condensationα-Haloester (e.g., Ethyl chloroacetate)NaOEt or t-BuOKα,β-Epoxy ester (Glycidic ester)

Formation of Schiff Bases and Related Imines

As a ketone, this compound can react with primary amines under neutral or mildly acidic conditions to form imines, commonly known as Schiff bases. chemistrysteps.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. masterorganicchemistry.comyoutube.com This reversible reaction is fundamental in the synthesis of a wide variety of heterocyclic and coordination compounds. Reaction with substituted hydrazines can similarly yield hydrazones.

General Reaction Scheme for Schiff Base Formation:

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Table 5: Formation of Imines and Related Compounds

ReagentProduct Type
Primary Amine (R-NH₂)Schiff Base (Imine)
Hydroxylamine (NH₂OH)Oxime
Hydrazine (NH₂NH₂)Hydrazone
Substituted Hydrazine (R-NHNH₂)Substituted Hydrazone

N-Substitution and Derivatization at the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents. This derivatization is crucial for modifying the compound's physical and chemical properties and for synthesizing more complex molecules.

N-alkylation of pyrroles can be achieved under various conditions. The pyrrolyl anion, generated by treatment with a strong base, readily reacts with alkyl halides. For instance, the use of phase transfer catalysis with primary alkyl halides has been shown to be an effective method for the N-alkylation of pyrrole and its 2-substituted derivatives. cdnsciencepub.com Another approach involves conducting the reaction in ionic liquids, such as [Bmim][PF6] or [Bmim][BF4], which can lead to highly regioselective N-substitution with alkyl halides and sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org While direct examples with this compound are not extensively documented, these general methods for pyrrole alkylation are expected to be applicable.

N-acylation of pyrroles introduces an acyl group at the nitrogen atom. This can be accomplished using acylating agents like acyl chlorides. The reaction of N-acylthiazolidinethiones with acyl chlorides can lead to O-acylated products through a chelated transition state, highlighting the competition between N- and O-acylation in related systems. niscpr.res.in For pyrroles, Friedel-Crafts acylation can be complex, sometimes leading to mixtures of N- and C-acylated products. However, methods have been developed to control the regioselectivity. For example, the Houben-Hoesch reaction, which uses a nitrile and an acid catalyst like HCl, allows for the acylation of pyrroles at the C2 position. youtube.com

Table 1: Examples of N-Substitution Reactions of Pyrrole Derivatives

Pyrrole DerivativeReagentConditionsProductReference
PyrroleAlkyl HalidePhase Transfer CatalysisN-Alkylpyrrole cdnsciencepub.com
PyrroleAlkyl Halide / Sulfonyl ChlorideIonic Liquid ([Bmim][PF6])N-Substituted Pyrrole organic-chemistry.orgorganic-chemistry.org
N-acylthiazolidinethioneAcyl ChlorideTiCl4, DIPEAO-Acylated product niscpr.res.in
PyrroleRCN, HClHouben-Hoesch reaction2-Acylpyrrole youtube.com

This table presents general N-substitution reactions of pyrroles and related compounds, which can be considered analogous for this compound.

Metal-Catalyzed and Transition Metal-Mediated Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of pyrrole rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.

Cross-Coupling Reactions (e.g., Suzuki coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov For a molecule like this compound, a halogenated derivative, such as 1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone, would be a suitable starting material for Suzuki coupling.

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nist.gov The choice of catalyst, base, and solvent is crucial for the success of the reaction. For instance, the Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully achieved using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane. researchgate.net Similarly, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been accomplished using Pd(dppf)Cl2 and Cs2CO3 in a toluene/water mixture. nih.gov These examples suggest that similar conditions could be applied to the Suzuki coupling of a halogenated derivative of this compound with various boronic acids or their esters to introduce new aryl or vinyl substituents onto the pyrrole ring.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. For electron-rich heterocycles like pyrroles, both palladium and rhodium-based catalytic systems have proven effective.

Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between a C-H bond of the pyrrole ring and an aryl halide. While exclusive mono-selectivity can be rare, the use of specific ligands can control the regioselectivity of the arylation. nih.gov For instance, Pd(II)-catalyzed enantioselective arylation of cyclopropylmethylamines with aryl iodides has been achieved using mono-protected amino acid ligands. nih.gov

Rhodium-catalyzed C-H functionalization is another powerful tool. Dirhodium tetracarboxylate catalysts can react with diazo compounds to generate rhodium carbene intermediates, which can then undergo C-H insertion reactions. acs.orgnih.gov This has been applied to the enantioselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org Furthermore, rhodium(III)-catalyzed annulation reactions involving alkenyl C-H bond addition to imines and aldehydes have been developed for the synthesis of furans and pyrroles. nih.gov These methods highlight the potential for direct functionalization of the C-H bonds on the pyrrole ring of this compound to introduce new functional groups.

Rearrangement Reactions and Isomerization Processes

Acylpyrroles can undergo rearrangement reactions under certain conditions, leading to the migration of the acyl group to a different position on the pyrrole ring. These processes are often catalyzed by acids. The study of such rearrangements is important for understanding the stability of substituted pyrroles and for developing synthetic routes to specific isomers.

A notable example is the synthesis and reactivity of a stable prototropic isomer of 2-acetyl-3-methylpyrrole. researchgate.netucla.edu The study demonstrated that 4-isocyanobut-1-ene (B14521505) can react with acetyl bromide to form an imidoyl bromide adduct, which upon in situ cyclization under Heck conditions, yields a stable prototropic isomer of 2-acetyl-3-methyl pyrrole. This isomer exhibits distinct reactivity towards acids, bases, and oxidants. researchgate.net

Acid-mediated rearrangement of acylpyrroles can lead to isomerization. For example, the treatment of N-acylpyrroles with a base like LiN(SiMe3)2 can induce an anionic Fries rearrangement, termed a "pyrrole dance," to yield 2-aroylpyrroles. nih.gov This highlights the potential for the acetyl group in this compound to migrate to other positions on the pyrrole ring under specific conditions, potentially leading to isomers such as 1-(4-Methyl-1H-pyrrol-2-yl)ethanone or this compound.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Various experimental and computational techniques are employed for this purpose.

In Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, evidence suggests that the reaction can proceed via organoaluminum intermediates when AlCl3 is used as the Lewis acid. nih.gov These intermediates can be trapped, for example, by deuterium (B1214612) quenching, and their formation can be supported by 1H NMR spectroscopy. nih.gov The nature of the acylating agent and the strength of the Lewis acid influence the electrophilicity of the reactive complex and thereby the regiochemistry of the acylation. researchgate.net

The trapping of reactive intermediates is a powerful tool for mechanistic elucidation. For instance, in the synthesis of thieno[3,4-c]pyrroles, the intermediate azomethine ylides can be trapped by 1,3-dipolar cycloaddition with N-phenylmaleimide. rsc.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to investigate reaction mechanisms. DFT studies on the substitution reactions of pyrrole can provide insights into the structures, stabilities, and aromaticities of intermediates and transition states. nih.govresearchgate.netnih.gov For example, DFT calculations have been used to study the regioselectivity of electrophilic substitution on pyrrole and 2-methylpyrrole, showing that the α-position is both thermodynamically and kinetically favored, which is consistent with experimental observations. researchgate.net Such computational studies could be applied to the reactions of this compound to rationalize its observed reactivity and predict the feasibility of different reaction pathways.

Spectroscopic Characterization and Structural Analysis of 1 3 Methyl 1h Pyrrol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structure of 1-(3-Methyl-1H-pyrrol-2-yl)ethanone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a wealth of information regarding the chemical environment, connectivity, and conformation of the molecule can be obtained.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms within the molecule. The chemical shifts (δ) are influenced by the presence of electron-withdrawing or electron-donating groups. ipb.pt For instance, the protons on the pyrrole (B145914) ring are in the typical aromatic region, with their specific shifts dependent on the solvent used. ipb.pt The presence of an acyl group, which is electron-withdrawing, generally causes a downfield shift for the α-protons of the pyrrole ring. ipb.pt

The protons of the methyl group attached to the pyrrole ring and the methyl group of the ethanone (B97240) moiety will appear as singlets in the upfield region of the spectrum. The protons on the pyrrole ring will exhibit characteristic coupling patterns (J-coupling) with each other, providing valuable information about their relative positions. ubc.ca For example, vicinal coupling constants (³J) are typically observed between protons on adjacent carbon atoms. ubc.ca

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Pyrrole)Broad singlet--
H-4 (Pyrrole)Doublet of doubletsdd
H-5 (Pyrrole)Doublet of doubletsdd
CH₃ (Ethanone)Singlets-
CH₃ (Pyrrole)Singlets-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. ipb.pt The carbonyl carbon of the ethanone group is characteristically found at a very low field (downfield) due to the strong deshielding effect of the oxygen atom. acgpubs.org The carbons of the pyrrole ring will appear in the aromatic region, and their specific shifts are influenced by the nitrogen atom and the substituents. ipb.pt The methyl carbons will resonate at a much higher field (upfield). acgpubs.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ethanone)~190-200
C-2 (Pyrrole)
C-3 (Pyrrole)
C-4 (Pyrrole)
C-5 (Pyrrole)
CH₃ (Ethanone)~25-30
CH₃ (Pyrrole)~10-15

Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the coupled protons on the pyrrole ring (H-4 and H-5), confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the HSQC spectrum would show a correlation between the methyl protons of the ethanone group and the corresponding methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). princeton.eduyoutube.com HMBC is crucial for piecing together the molecular fragments. For instance, a correlation would be expected between the ethanone methyl protons and the carbonyl carbon, as well as the C-2 carbon of the pyrrole ring. youtube.com Correlations between the pyrrole ring protons and the carbons of the substituents would further solidify the structural assignment. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY can provide insights into the preferred conformation of the molecule. For example, a NOE between the ethanone methyl protons and the H-5 proton of the pyrrole ring would suggest a particular spatial arrangement of the ethanone group relative to the pyrrole ring.

The ethanone group attached to the pyrrole ring can exhibit rotational freedom around the C-C single bond. Variable temperature (VT) NMR studies can be used to investigate the dynamics of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into an averaged signal. By analyzing the changes in the NMR spectrum with temperature, thermodynamic parameters for the rotational barrier can be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. vscht.cz

N-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. vscht.cz

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the ethanone group. acgpubs.orgvscht.cz Conjugation with the pyrrole ring typically shifts this band to a lower wavenumber compared to a simple aliphatic ketone. vscht.cz

C-H Stretch: Absorption bands for C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic methyl groups will be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz

C=C and C-N Stretches: The pyrrole ring will also exhibit characteristic C=C and C-N stretching vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹). vscht.cz

Raman spectroscopy, being complementary to IR spectroscopy, can also be used to identify these vibrational modes. The C=O and the aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Pyrrole N-HStretch3200-3500Broad, Medium
Ethanone C=OStretch1650-1700Strong, Sharp
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium-Strong
Pyrrole C=C/C-NStretch1400-1600Medium-Strong

Analysis of Intermolecular Interactions and Hydrogen Bonding

The structure and stability of crystalline this compound are significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the solid state, molecules of this compound, like other carbonyl-substituted pyrroles, can form dimers and extended networks.

Studies on related pyrrole derivatives reveal that N-H···O hydrogen bonds are a predominant feature, leading to the formation of specific structural motifs. dntb.gov.uamdpi.com For instance, in similar structures, these interactions can create chain C(5) or dimeric R12(5) and R21(7) motifs that extend along crystallographic axes. dntb.gov.uaresearchgate.net Theoretical calculations on related compounds indicate that systems with N-H···O bonds have greater interaction energies and are therefore more stable compared to those with weaker C-H···O interactions. dntb.gov.uaresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C7H9NO. nist.gov The monoisotopic mass of this compound can be precisely calculated and then compared to the experimentally determined value from the HRMS spectrum, confirming the chemical formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. chemrxiv.org

Table 1: Physicochemical Properties of this compound and its Parent Compound

PropertyValue for this compoundValue for 1-(1H-pyrrol-2-yl)ethanone
Molecular Formula C7H9NO nist.govC6H7NO nist.gov
Molecular Weight 123.1525 g/mol nist.gov109.1259 g/mol nist.gov
CAS Registry Number 932-16-1 nist.gov1072-83-9 nist.gov

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be used to study the fragmentation of this compound.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. nih.gov For the related compound 2-acetylpyrrole (B92022), the EI mass spectrum shows a characteristic fragmentation pattern that provides structural information. nist.gov While the molecular ion peak may sometimes be weak or absent with this method, the resulting fragments are invaluable for structural elucidation. nih.gov

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation. nih.gov This method is particularly useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion (the protonated molecule). rsc.orgresearchgate.net The fragmentation patterns observed in ESI-MS/MS can differ from those in EI-MS due to the different nature of the ions (even-electron vs. odd-electron). nih.gov The fragmentation of protonated molecules in ESI often involves charge-retention and charge-migration pathways. rsc.org For molecules with multiple potential protonation sites, different gas-phase protomers can exist, which may lead to unique fragmentation patterns for each. osti.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. The pyrrole ring and the acetyl group constitute a conjugated system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).

For the parent compound, 2-acetylpyrrole, the electronic structure and transitions are well-documented. chemeo.com The presence of the carbonyl group introduces n → π* transitions in addition to the π → π* transitions of the aromatic pyrrole ring. The conjugation between the pyrrole ring and the carbonyl group causes a bathochromic (red) shift of the absorption bands compared to the individual chromophores. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are key parameters obtained from the UV-Vis spectrum that characterize the electronic structure of the compound.

X-ray Crystallography for Solid-State Structure Determination

While a specific X-ray crystal structure for this compound was not found in the search results, crystallographic data for several closely related derivatives have been reported. These studies provide valuable insights into the likely solid-state conformation and packing of the title compound.

For example, the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one reveals a slightly twisted conformation with intermolecular C-H···O interactions forming dimers. nih.gov Similarly, studies on 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile show that the molecules are essentially planar and pack in the crystal lattice through a combination of hydrogen bonds and π–π stacking interactions. mdpi.comresearchgate.net In the dicarbonitrile derivative, supramolecular tapes are formed via C—H···N interactions, and these tapes are further connected into layers by π–π stacking between pyrrole rings. researchgate.net These examples strongly suggest that this compound would also adopt a planar conformation and exhibit a rich network of intermolecular interactions in the solid state, primarily driven by N-H···O hydrogen bonding.

Theoretical and Computational Studies of 1 3 Methyl 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For 1-(3-Methyl-1H-pyrrol-2-yl)ethanone, these calculations elucidate its geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule. For this compound, the planarity of the pyrrole (B145914) ring and the orientation of the acetyl and methyl groups are key structural features.

Computational studies, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the optimized geometric parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in related acetylpyrrole structures, the molecule can form dimers in the solid state through hydrogen bonding. researchgate.net

Interactive Table: Optimized Geometric Parameters (Theoretical)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-C (ring)~1.38-1.40 Å
C-N (ring)~1.37 Å
C=O~1.23 Å
C-CH3 (acetyl)~1.51 Å
C-CH3 (ring)~1.50 Å
Bond AngleN-C-C (ring)~108-110°
C-C-C (ring)~107-109°
C-C=O~120°
Dihedral AngleC(ring)-C(acetyl)-C-HDefines orientation of acetyl group

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgirjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com For pyrrole derivatives, the HOMO is typically localized on the pyrrole ring, indicating its electron-donating nature, while the LUMO is often distributed over the acetyl group, which acts as an electron-accepting region.

Interactive Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV) - RepresentativeDescription
HOMO~ -6.0 eVHighest energy orbital containing electrons; electron donor.
LUMO~ -1.5 eVLowest energy orbital without electrons; electron acceptor.
HOMO-LUMO Gap~ 4.5 eVIndicates chemical reactivity and stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govyoutube.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a site for electrophilic interaction. The hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential, indicating a site for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal the strength of intramolecular interactions.

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict spectroscopic properties, such as NMR chemical shifts. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of molecules.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method) and Experimental Validation

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. acs.orgconicet.gov.ar

By calculating the theoretical chemical shifts for a proposed structure and comparing them to the experimental values, chemists can confirm or revise their structural assignments. The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. nih.gov For this compound, a good correlation between the calculated and experimental NMR data would provide strong evidence for its structure.

Interactive Table: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
C=O~185.0(Value would be calculated)
C2 (ring)~130.0(Value would be calculated)
C3 (ring)~115.0(Value would be calculated)
C4 (ring)~110.0(Value would be calculated)
C5 (ring)~120.0(Value would be calculated)
CH₃ (acetyl)~25.0(Value would be calculated)
CH₃ (ring)~12.0(Value would be calculated)

Vibrational Frequency Calculations (IR and Raman) and Detailed Mode Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the precise calculation of vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.

For this compound, a full vibrational analysis can be performed using DFT calculations, typically with a basis set like 6-311++G(d,p). These calculations yield a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.

The vibrational modes of this compound can be assigned to specific molecular motions. Key vibrational modes include:

N-H Stretch: The pyrrole N-H stretching vibration is a characteristic band, typically appearing in the region of 3300-3500 cm⁻¹.

C=O Stretch: The acetyl group's carbonyl (C=O) stretching frequency is a strong, sharp band in the IR spectrum, expected around 1650-1680 cm⁻¹, its position being sensitive to conjugation with the pyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups (both on the ring and the acetyl group) appear just below 3000 cm⁻¹.

Ring Vibrations: The pyrrole ring itself has a series of characteristic stretching and bending vibrations, typically in the 1400-1600 cm⁻¹ region.

Methyl Group Bends: Symmetric and asymmetric bending modes of the C-CH₃ and CO-CH₃ groups are found in the 1350-1450 cm⁻¹ range.

A detailed assignment of these modes requires careful analysis of the calculated eigenvectors from the DFT output. While specific experimental and fully calculated data for this compound are not widely available, the table below provides representative theoretical assignments for key functional groups based on well-established ranges for similar pyrrole derivatives.

Table 1: Representative Vibrational Mode Assignments for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3400 - 3500Stretching of the nitrogen-hydrogen bond
Aromatic C-H Stretch3100 - 3150Stretching of C-H bonds on the pyrrole ring
Aliphatic C-H Stretch2900 - 3000Stretching of C-H bonds in the methyl groups
C=O Stretch1650 - 1680Stretching of the carbonyl double bond
C=C & C-N Ring Stretches1400 - 1600Skeletal vibrations of the pyrrole ring
CH₃ Bending1350 - 1450Bending vibrations of the methyl groups
In-plane N-H Bend1100 - 1200Bending of the N-H bond within the ring plane
Out-of-plane C-H & N-H Bends700 - 900Bending vibrations perpendicular to the ring plane

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. osti.gov For molecules like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of the transitions, which relates to the intensity of the absorption.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyrrole ring system and the acetyl group. The presence of the electron-donating methyl group and the electron-withdrawing acetyl group on the pyrrole ring influences the energy of the molecular orbitals, thereby affecting the transition energies. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, can model these effects. nih.gov

A typical TD-DFT calculation provides a list of vertical excitation energies, oscillator strengths, and the nature of the transitions (i.e., which molecular orbitals are involved). For instance, the main absorption bands for substituted pyrroles are often due to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. scispace.com The solvent environment can significantly impact UV-Vis spectra, and this can be modeled computationally using methods like the Polarizable Continuum Model (PCM), which is discussed in section 5.5. osti.gov

Table 2: Illustrative TD-DFT Output for a Pyrrole Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.502750.25HOMO → LUMO (π → π)
S₀ → S₂5.152410.08HOMO-1 → LUMO (π → π)
S₀ → S₃5.622210.41HOMO → LUMO+1 (π → π*)

Note: This table is illustrative and does not represent actual calculated data for this compound.

Thermodynamic Properties and Stability Analysis

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netyoutube.comresearchgate.netyoutube.com These properties are crucial for understanding the stability of a molecule and the feasibility of chemical reactions. DFT frequency calculations, in addition to providing vibrational data, are used to compute these thermodynamic functions based on statistical mechanics principles.

The standard enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy of formation (ΔG_f°) can be determined. The stability of this compound can be compared to its isomers or related compounds. For example, comparing its calculated enthalpy of formation with that of other methylated 2-acetylpyrroles would reveal the relative thermodynamic stability. The methyl group at the 3-position is expected to have a stabilizing effect through hyperconjugation.

Thermodynamic calculations typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy. researchgate.net

These calculations yield values for H, S, and G at a given temperature, which are essential for analyzing reaction thermodynamics.

Table 3: Calculated Thermodynamic Properties for a Molecule at 298.15 K

PropertyValueUnits
Zero-point vibrational energy (ZPVE)350.5kJ/mol
Thermal correction to Enthalpy18.2kJ/mol
Thermal correction to Gibbs Free Energy-35.1kJ/mol
Total Enthalpy (H)-152450.8kJ/mol
Total Entropy (S)410.2J/mol·K
Total Gibbs Free Energy (G)-152572.9kJ/mol

Note: This table is a representative example of computational output and does not reflect specific data for this compound.

Computational Elucidation of Reaction Mechanisms

DFT is an indispensable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible experimentally.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. Computational methods are used to locate these TS structures. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Once the transition state is located, its energy can be compared to the energy of the reactants to calculate the activation energy or energy barrier (ΔE^‡). This barrier is a critical determinant of the reaction rate. For this compound, one could study reactions such as electrophilic substitution on the pyrrole ring (e.g., nitration, halogenation) or reactions involving the acetyl group. For instance, in the Vilsmeier-Haack formylation of pyrrole, DFT can be used to model the stepwise mechanism, locating the transition state for the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole ring. chemeurope.comorganic-chemistry.orgslideshare.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as a reaction progresses. The reaction pathway connects these stationary points. Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the transition state to confirm that it correctly connects the desired reactants and products. researchgate.net

For a multi-step reaction, the energy profile reveals each intermediate and transition state, allowing for the identification of the rate-determining step—the step with the highest energy barrier. For example, a computational study of the acylation of this compound would involve plotting the Gibbs free energy versus the reaction coordinate, illustrating the formation of intermediates like the sigma complex and the subsequent transition states for proton removal.

Solvent Effects in Computational Modeling

Reactions are most often carried out in solution, where the solvent can have a dramatic effect on reaction rates and equilibria. Computational models must account for these solvent effects to provide realistic results. There are two primary approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govjlu.edu.cndntb.gov.ua The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. PCM is computationally efficient and often provides a good approximation of bulk solvent effects. nih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally much more demanding and is often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the solute is treated with a high level of theory (QM) and the solvent molecules are treated with a less expensive method (MM).

For this compound, the choice of solvent model would be critical for studying reactions in polar solvents, as the solvent would interact differently with the polar N-H and C=O groups and the nonpolar hydrocarbon portions of the molecule. For example, in a protic solvent, hydrogen bonding to the carbonyl oxygen could significantly affect its reactivity. gaylordchemical.com

Applications of 1 3 Methyl 1h Pyrrol 2 Yl Ethanone and Its Derivatives

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The substituted pyrrole (B145914) core is a privileged scaffold in organic synthesis, providing a foundation for constructing a diverse array of molecular architectures. The presence of both an acetyl group and a methyl group on the pyrrole ring of 1-(3-Methyl-1H-pyrrol-2-yl)ethanone offers multiple reaction sites for further functionalization, making it a key starting point for complex chemical syntheses.

Derivatives of this compound are instrumental in the synthesis of various fused heterocyclic systems. These systems are of great interest due to their presence in numerous biologically active compounds.

Pyrrolotriazinones: These fused heterocycles have garnered attention for their potential applications in drug discovery. nih.gov General synthetic strategies for pyrrolo[2,1-f] sioc-journal.cnnih.govnih.govtriazin-4(1H)-one often begin with a substituted pyrrole-2-carboxylic acid, which can be derived from the acetyl group of a precursor like this compound. nih.gov For example, a multi-step synthesis of novel pyrrolo[2,1-f] sioc-journal.cnnih.govnih.govtriazine derivatives with antiproliferative activities starts with the cyclization of precursors to form a 5-cyano-4-methylpyrrole-3-carboxylate core, which is then further elaborated into the target pyrrolotriazine structure. sioc-journal.cn Another approach involves the synthesis of thiazole-integrated pyrrolotriazinones, which starts from commercially available pyrrole and proceeds through a pyrrole-2-carbaldehyde intermediate. nih.gov

Pyrrolopyrazinones and Pyrrolo[2,3-d]pyrimidines: The synthesis of tricyclic pyrrolo[2,3-d]pyrimidinones, which have shown antitumor activity, has been reported. These syntheses can involve the use of pyrrole precursors that are structurally similar to this compound, highlighting the utility of the pyrrole scaffold in building such complex fused systems. mdpi.com

While direct synthesis routes starting from this compound for these specific fused heterocycles are not extensively detailed in the reviewed literature, the established synthetic pathways for these systems often rely on polysubstituted pyrrole intermediates that can be conceptually derived from it. The reactivity of the acetyl group and the pyrrole ring allows for the necessary transformations to build the fused ring systems.

The structural motif of substituted pyrroles is central to a variety of marine alkaloids with potent biological activities. Consequently, derivatives of this compound are valuable intermediates in the total synthesis of these natural products.

Lamellarins and Lukianols: These marine alkaloids are known for their wide range of biological activities, including cytotoxicity against cancer cells and inhibition of HIV-1 integrase. nih.gov The core of these molecules is typically a 3,4-diarylpyrrole system. Numerous synthetic strategies have been developed to construct this key pyrrole core. mdpi.comresearchgate.net For instance, the synthesis of Lamellarin R and Lukianol A has been achieved using the Barton-Zard reaction to form the central pyrrole ring. nih.govrsc.org Other approaches involve starting from simpler pyrrole derivatives and building the required substitution pattern through a series of reactions like bromination and Suzuki cross-couplings. nih.gov While the direct use of this compound is not explicitly detailed in many total syntheses, its structural elements are representative of the type of substituted pyrrole intermediates required. A bioinspired strategy for lamellarin synthesis has also been developed using orthoester-masked α-keto acids, which are related to the acetyl functionality of the title compound. rsc.org

Potential in Materials Science and Polymer Chemistry

The electron-rich nature of the pyrrole ring and the potential for modification make pyrrole derivatives, including this compound, promising candidates for the development of new organic materials with interesting electronic and optical properties.

Polypyrrole is one of the most studied conducting polymers due to its good environmental stability and high conductivity. The properties of polypyrrole can be tuned by introducing substituents on the pyrrole ring.

Poly(2-acetyl pyrrole): Research has shown that 2-acetylpyrrole (B92022) can be chemically polymerized to form Poly(2-acetyl pyrrole) P(2-APy). researchgate.net The resulting polymer exhibits enhanced optical and electrical properties, suggesting its potential for use in optoelectronic devices. researchgate.net The polymerization is typically carried out using an initiator like ammonium (B1175870) persulfate. While this study focuses on the 3-methyl-free analog, it demonstrates that the acetyl group is compatible with polymerization and can contribute to the final properties of the material. The electropolymerization of pyrrole and its N-methyl derivative has also been extensively studied, further indicating the feasibility of using substituted pyrroles as monomers for conducting polymers. researchgate.netresearchgate.net

The development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. Pyrrole-based compounds are being explored for these applications due to their tunable electronic properties.

Optoelectronic Properties of Pyrrole Derivatives: Conjugated copolymers containing donor-acceptor units are widely used in optoelectronic devices. mdpi.com The enhanced optical and electrical properties of Poly(2-acetyl pyrrole) suggest its potential for such applications. researchgate.net While specific devices incorporating polymers derived from this compound are not detailed, the fundamental properties of related materials are promising.

Applications in Agrochemical Research (as synthetic precursors for active agents)

The pyrrole scaffold is found in a number of compounds with significant biological activity, including those used in agriculture to control pests and weeds. The modification of the pyrrole ring can lead to the discovery of new active agents with improved efficacy and selectivity.

Insecticidal and Acaricidal Agents: A number of novel 2-aryl-pyrrole derivatives containing ester groups have been synthesized and shown to exhibit excellent insecticidal and acaricidal activities. nih.gov Some of these compounds showed activity equal to or greater than the commercial insecticide Chlorfenapyr. nih.govresearchgate.net These synthetic pyrroles often have complex substitution patterns that are built up over several steps, but the underlying pyrrole structure is key to their biological activity. Other studies have investigated the insecticidal effects of different pyrrole derivatives against stored-product pests, demonstrating the broad potential of this class of compounds in crop protection. researchgate.net

Antimicrobial and Fungicidal Activity: Derivatives of 3-acetyl-1,3,4-oxadiazolines, which can be synthesized from precursors containing an acetyl group, have shown promising antimicrobial activity, particularly against Staphylococcus species. nih.gov While not directly pyrrole-based, this highlights the utility of the acetyl group in synthesizing other biologically active heterocycles.

While the direct synthesis of commercial agrochemicals from this compound is not documented in the reviewed literature, the consistent finding of high biological activity in structurally related substituted pyrroles underscores its potential as a valuable starting material for the discovery of new agrochemical agents.

Utilization in Flavor and Fragrance Industry (for related acetylpyrroles)

The flavor and fragrance sector, a multi-billion dollar industry, continually seeks novel compounds to create unique sensory experiences for consumers. mdpi.com Aroma compounds, which are volatile and possess pleasant odors, are central to this industry. researchgate.net While specific data on this compound is limited in this context, several related acetylpyrroles are recognized for their significant contributions to flavor and fragrance formulations. These compounds are valued for their characteristic aromas that enrich a wide variety of products. perfumersapprentice.comlrindustries.it

Research into the organoleptic properties of acetylpyrroles has identified key compounds that impart desirable notes, particularly in food applications.

2-Acetylpyrrole , a closely related compound, is noted for its distinct aroma profile. It is described as having a bready, walnut, and licorice-like scent. nih.gov Its taste is characterized as being reminiscent of bread, coumarin, and licorice. foodb.ca Due to these properties, 2-acetylpyrrole is found in a number of food items, including green vegetables, tea, and nuts. foodb.ca Its presence as a flavor component is officially recognized, as indicated by its designation FEMA Number 3202. nih.gov

Another relevant derivative is 2-Acetyl-1-methylpyrrole . This compound is utilized for its ability to impart specific flavor notes in various food products. thegoodscentscompany.com It is associated with the flavors of asparagus, beef, bread, and coffee. thegoodscentscompany.com Its natural occurrence has been noted in roasted coffee and green tea. thegoodscentscompany.com

The application of these acetylpyrroles demonstrates the importance of the pyrrole chemical structure in creating specific and desirable aromas and flavors. These compounds are part of the extensive palette of aroma chemicals that flavorists and perfumers use to develop new and appealing products for the market. perfumersapprentice.com

Structure Property Relationships and Derivatization Strategies

Systematic Modification of the Pyrrole (B145914) Ring

The pyrrole nucleus, a five-membered aromatic heterocycle, is a key determinant of the compound's characteristics. Alterations to this ring system, whether through positional isomerism of existing substituents or the introduction of new ones, can profoundly impact its chemical reactivity and physical properties.

Positional Isomerism of the Methyl Group and its Impact on Reactivity

The location of the methyl group on the pyrrole ring significantly influences the molecule's reactivity, particularly towards electrophiles. In 1-(3-Methyl-1H-pyrrol-2-yl)ethanone, the methyl group is at the C3 position. Generally, alkyl groups, such as a methyl group, are electron-donating and activate the pyrrole ring towards electrophilic substitution. researchgate.net The presence of even a single methyl group can increase the reactivity of a pyrrole towards electrophiles by approximately 30-fold. researchgate.net

Electrophilic attack on pyrroles typically occurs at the α-positions (C2 or C5) due to the greater stability of the resulting cationic intermediate, which can be stabilized through more resonance structures. quora.comquora.com In the case of this compound, the C2 position is occupied by the acetyl group. Therefore, electrophilic attack would be directed to the C5 position.

If the methyl group were at the C1 position (N-methyl), as in 1-(1-Methyl-1H-pyrrol-2-yl)ethanone, the electronic effect on the ring would be altered. nist.gov While N-alkylation also increases electron density within the ring, it can also introduce steric hindrance around the nitrogen atom. rsc.org The reactivity of N-substituted pyrroles in electrophilic substitutions can be influenced by both the electronic-releasing nature of the alkyl group and steric shielding of the α-positions. umich.edu For instance, the ratio of α to β-substitution in Vilsmeier formylation of N-alkylpyrroles changes as the N-alkyl group becomes bulkier, with a shift towards β-substitution. umich.edu

The isomer with the methyl group at the C2 position and the acetyl group at the C3 position, 3-acetyl-2-methyl-1H-pyrrole, would also exhibit different reactivity patterns. chemicalbook.com The interplay between the electron-donating methyl group and the electron-withdrawing acetyl group at different positions dictates the preferred site of electrophilic attack.

Introduction of Diverse Substituents at Other Ring Positions (C4, C5)

Introducing various substituents at the C4 and C5 positions of the this compound core would further modulate its properties. The nature of these substituents, whether electron-donating or electron-withdrawing, will significantly impact the electron density distribution in the pyrrole ring and, consequently, its reactivity. rsc.org

Electron-donating groups (EDGs) , such as alkoxy or amino groups, at the C4 or C5 position would further activate the ring towards electrophilic substitution. This increased nucleophilicity would make the molecule more susceptible to reactions with a wider range of electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or haloalkyl groups, would have the opposite effect. By decreasing the electron density of the pyrrole ring, they would deactivate it towards electrophilic attack. However, such substitutions can be valuable for introducing other functionalities or for directing substitution to specific positions. For example, the presence of a strong deactivating group might allow for nucleophilic aromatic substitution reactions, which are generally difficult for pyrroles. nih.gov

The introduction of substituents also brings steric considerations. Bulky groups at C4 or C5 could hinder the approach of reactants to adjacent positions, thereby influencing the regioselectivity of reactions. rsc.org For instance, a bulky substituent at C5 might sterically favor reactions at the C4 position.

Substituent Type Position Effect on Reactivity Example
Electron-DonatingC4, C5Increased reactivity towards electrophiles-OCH3, -NH2
Electron-WithdrawingC4, C5Decreased reactivity towards electrophiles-NO2, -CN
HalogenC4, C5Deactivation of the ring, potential for further functionalization-Br, -Cl

N-Substitution Effects on Electronic and Steric Properties

Modification at the nitrogen atom of the pyrrole ring offers a powerful strategy to fine-tune the electronic and steric properties of this compound. rsc.org The NH proton of pyrrole is moderately acidic and can be deprotonated to form a nucleophilic pyrrolide anion, which can then be reacted with various electrophiles to introduce N-substituents. wikipedia.orgedurev.in

Electronic Effects: Replacing the N-H proton with an electron-donating alkyl group increases the electron density of the pyrrole ring, enhancing its nucleophilicity. researchgate.net Conversely, introducing an electron-withdrawing group, such as a sulfonyl or acyl group, significantly decreases the ring's electron density, making it less reactive towards electrophiles. umich.edu This deactivation can be advantageous in preventing unwanted side reactions or polymerization under acidic conditions. edurev.in

Steric Effects: The size of the N-substituent can have a profound impact on the steric environment around the pyrrole ring. rsc.org Bulky N-substituents, like a tert-butyl or triisopropylsilyl group, can sterically hinder the approach of electrophiles to the adjacent α-positions (C2 and C5). umich.eduresearchgate.net This steric hindrance can be exploited to direct electrophilic attack to the less hindered β-positions (C3 and C4), a strategy often employed to access otherwise difficult-to-obtain substitution patterns. edurev.in For example, the Vilsmeier formylation of N-tert-butylpyrrole yields a significantly higher proportion of the β-aldehyde compared to N-methylpyrrole. umich.edu

N-Substituent Electronic Effect Steric Effect Impact on Reactivity
-HNeutralMinimalBaseline reactivity
-CH3Electron-donatingSmallIncreased reactivity at α-positions
-C(CH3)3Electron-donatingLargeIncreased steric hindrance, potential for β-substitution
-SO2PhElectron-withdrawingModerateDecreased reactivity towards electrophiles

Chemical Modification of the Ethanone (B97240) Moiety

Homologation or Shortening of the Acetyl Chain

Altering the length of the acetyl chain can influence the steric and electronic properties of the molecule.

Homologation , the extension of the carbon chain, can be achieved through various organic reactions. For instance, reaction of the ketone with a Wittig reagent derived from a one-carbon unit (e.g., methoxymethyl)triphenylphosphonium chloride) followed by hydrolysis would yield the corresponding propanal derivative. Subsequent oxidation would provide the propanoic acid, which could be further elongated. Such modifications would increase the lipophilicity and steric bulk of the side chain.

Shortening of the acetyl chain to a formyl group can be accomplished through reactions like the Baeyer-Villiger oxidation to form an ester, followed by hydrolysis and oxidation. This would decrease the steric bulk at the C2 position.

Introduction of Heteroatoms or Functional Groups within the Side Chain

The acetyl group is a versatile functional group that can be transformed into a wide array of other functionalities.

Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) would introduce a hydroxyl group. This alcohol could then be a site for further reactions, such as etherification or esterification.

Oxidation of the methyl group of the acetyl moiety, though challenging, could potentially lead to an α-keto-aldehyde. More practically, α-halogenation of the ketone followed by nucleophilic substitution could introduce heteroatoms like oxygen, nitrogen, or sulfur. For example, α-bromination followed by reaction with an amine would yield an α-amino ketone derivative.

The introduction of a heteroatom directly attached to the carbonyl group , for instance, by converting the ketone to a thioamide, is another possibility. This would significantly alter the electronic nature of the side chain. Furthermore, the acetyl group can participate in condensation reactions with various nucleophiles. For example, reaction with an amine can form an imine or enamine, introducing nitrogen into the side chain.

These modifications to the ethanone moiety can be used to attach the core pyrrole structure to other molecules, create new bioactive compounds, or modulate the physical properties such as solubility and polarity.

Modification Reagent/Reaction Resulting Functional Group
ReductionNaBH4Secondary alcohol
α-HalogenationNBS, Br2α-Haloketone
α-Aminationα-Haloketone + Amineα-Aminoketone
Imine FormationAmineImine

Correlation of Structural Changes with Spectroscopic Signatures

The spectroscopic signatures of pyrrole derivatives, including this compound, are intrinsically linked to their molecular structure. Alterations to the pyrrole core or its substituents induce predictable shifts in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These correlations are fundamental for structural elucidation and for understanding the electronic environment of the molecule.

Changes in substitution on the pyrrole ring or the acetyl group directly influence the chemical shifts (δ) in both ¹H and ¹³C NMR spectra. For instance, the introduction of electron-withdrawing or electron-donating groups on the pyrrole ring alters the electron density at various positions, leading to shielding or deshielding of the adjacent protons and carbons. In ¹H NMR, the protons on the pyrrole ring typically appear as multiplets in the aromatic region. The position of the methyl group at C3 in this compound influences the chemical shift of the remaining pyrrole protons compared to the unsubstituted 2-acetylpyrrole (B92022). Similarly, N-alkylation, such as in 1-methyl-2-acetylpyrrole, results in the appearance of a new singlet corresponding to the N-methyl protons and shifts the signals of the ring protons. nist.gov

In ¹³C NMR spectroscopy, the carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing significantly downfield. The chemical shifts of the pyrrole ring carbons are also sensitive to the substituent pattern. For example, the presence of a carbonyl group at C2 causes a downfield shift of the C2 and C5 carbons due to its electron-withdrawing nature.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The C=O stretching vibration of the ketone is a prominent feature, typically observed in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by conjugation with the pyrrole ring and by other substituents. The N-H stretching vibration of the pyrrole ring in N-unsubstituted compounds like this compound gives rise to a characteristic band, usually in the range of 3200-3500 cm⁻¹. acgpubs.org

Theoretical studies on related pyrrole-containing systems, such as BODIPY dyes, have shown that structural changes, including protonation or deprotonation of the pyrrole moiety, can lead to significant shifts in absorption and emission wavelengths (acidochromic effects). mdpi.com Deprotonation can cause a bathochromic (red) shift, while protonation can lead to a hypsochromic (blue) shift. mdpi.com These spectral changes are often a result of the interplay between π-electronic conjugation and steric effects between substituents. mdpi.com

The following table provides representative spectroscopic data for related pyrrole derivatives, illustrating the impact of structural modifications.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Signals (ν, cm⁻¹)
2-Acetylpyrrole~9.4 (br s, 1H, NH), ~7.0 (m, 1H, pyrrole-H), ~6.8 (m, 1H, pyrrole-H), ~6.2 (m, 1H, pyrrole-H), 2.4 (s, 3H, COCH₃)~188 (C=O), ~132 (pyrrole-C), ~125 (pyrrole-C), ~116 (pyrrole-C), ~110 (pyrrole-C), ~26 (COCH₃)~3280 (N-H), ~1660 (C=O)
1-Methyl-2-acetylpyrrole~6.8 (dd, 1H, pyrrole-H), ~6.6 (dd, 1H, pyrrole-H), ~6.0 (t, 1H, pyrrole-H), 3.9 (s, 3H, N-CH₃), 2.4 (s, 3H, COCH₃) nist.govData not readily available in search results~1655 (C=O)
1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione7.9-6.9 (m, aromatic-H), 3.9, 3.8 (2 x s, OCH₃) acgpubs.org190.4 (Ar-C=O), 157.4 (C=O, amide), 157.0 (C-3), aromatic carbons, 21.6 (CH₃) acgpubs.org3038-2875 (C-H), 1777, 1718, 1697, 1648 (C=O) acgpubs.org

Development of Libraries of Analogs for Structure-Activity Relationship (SAR) Studies in Non-Prohibited Contexts (e.g., binding to specific targets in in vitro assays for material science applications)

The development of libraries of analogs based on the this compound scaffold is a strategic approach in material science to establish robust Structure-Activity Relationships (SAR). researchgate.netnih.gov By systematically modifying the chemical structure and evaluating the resulting changes in physical or chemical properties, researchers can fine-tune molecules for specific applications, such as organic electronics, sensors, and photodynamic therapy. nih.gov The goal in these non-prohibited contexts is often to understand and optimize properties like light absorption/emission, redox potentials, and molecular assembly. researchgate.net

In the realm of material science, SAR studies on pyrrole derivatives focus on correlating structural features with desired photophysical or electrochemical properties. For instance, the synthesis of a series of dithienylethene-containing dithieno[3,2-b:2',3'-d]pyrroles allows for the investigation of how different substituents affect their photochromic behavior. researchgate.net The systematic variation of groups attached to the pyrrole core can modulate the electronic structure, thereby tuning the absorption and emission spectra. researchgate.net This is critical for developing materials for applications like optical data storage or molecular switches.

Another area of interest is the development of pyrrole-based synthetic photosensitizers. By creating a library of analogs with different electron-donating or electron-withdrawing groups, it is possible to control the HOMO and LUMO energy levels. researchgate.net This, in turn, influences the redox potentials and the efficiency of generating reactive oxygen species, a key parameter for photosensitizers used in material curing or sterilization processes. The SAR analysis helps in identifying the optimal substitution pattern to maximize the desired photophysical properties while maintaining chemical stability. researchgate.net

The process of developing such a library involves parallel or combinatorial synthesis techniques to efficiently generate a diverse set of compounds. High-throughput screening methods are then employed to evaluate the properties of each analog, allowing for the rapid identification of lead compounds with enhanced performance for a specific material science application. For example, a library of pyrrole derivatives could be tested for their ability to act as organic semiconductors, with the SAR study elucidating the relationship between molecular structure and charge carrier mobility.

The table below outlines a conceptual SAR study for a library of pyrrole analogs in a material science context, based on principles observed in related heterocyclic systems.

Structural Modification on Pyrrole ScaffoldAnticipated Effect on Material Property (e.g., Photophysics)Rationale based on SAR Principles
Introduction of extended π-conjugation (e.g., adding phenyl or thienyl groups)Bathochromic (red) shift in absorption/emission spectra. researchgate.netLowers the HOMO-LUMO gap, requiring less energy for electronic transitions.
Addition of strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Increased electron density in the pyrrole ring, potential for enhanced n-type semiconducting properties.Raises the HOMO energy level, facilitating electron injection.
Addition of strong electron-withdrawing groups (e.g., -CN, -NO₂)Hypsochromic (blue) shift in spectra, potential for enhanced p-type semiconducting properties.Lowers the LUMO energy level, facilitating hole injection.
Variation of N-substituent (e.g., from H to long alkyl chains)Improved solubility in organic solvents, modified solid-state packing.Alkyl chains can disrupt π-π stacking, influencing thin-film morphology and charge transport.

Conclusion and Future Research Directions

Synthesis of Current Understanding of 1-(3-Methyl-1H-pyrrol-2-yl)ethanone

This compound is a substituted pyrrole (B145914) derivative. The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. The core structure's properties are influenced by the presence of a methyl group at the C3 position and an acetyl (ethanone) group at the C2 position.

Our current understanding is primarily built upon foundational knowledge of pyrrole chemistry and data from closely related analogues, such as 2-acetylpyrrole (B92022) and its N-methylated derivatives. sigmaaldrich.comnih.gov The chemical behavior of this compound is dictated by the interplay of its constituent parts:

The Pyrrole Ring: The aromatic pyrrole core is electron-rich, making it susceptible to electrophilic substitution. However, the acetyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole.

The Acetyl Group: The ketone functionality allows for reactions at the carbonyl carbon (e.g., nucleophilic addition) and the α-carbon of the methyl group (e.g., enolate formation).

The Methyl Group: This electron-donating group slightly activates the pyrrole ring.

A specific synthesis for a stable prototropic isomer of 2-acetyl-3-methylpyrrole has been documented, involving the reaction of 4-isocyanobut-1-ene (B14521505) with acetyl bromide, followed by an in-situ cyclization under Heck conditions. researchgate.net This work also explored the reactivity of the resulting molecule with acids, bases, and oxidants, demonstrating its function as a reactive dienophile in Diels-Alder reactions when protonated. researchgate.net

Detailed physicochemical and spectroscopic data for this compound are not widely consolidated in the literature, necessitating reliance on data from analogous compounds for preliminary characterization.

Table 1: Physicochemical Properties of Structurally Related Pyrrole Ketones

Property 1-(1H-pyrrol-2-yl)ethanone 1-(1-Methyl-1H-pyrrol-2-yl)ethanone This compound
CAS Number 1072-83-9 chemsynthesis.comnist.gov 932-16-1 nist.gov 13679-67-9
Molecular Formula C₆H₇NO nist.gov C₇H₉NO nist.gov C₇H₉NO
Molecular Weight 109.13 g/mol nist.gov 123.15 g/mol sigmaaldrich.com 123.15 g/mol
Melting Point 88-91 °C chemsynthesis.com N/A Not widely reported
Boiling Point 220 °C chemsynthesis.com 200-202 °C sigmaaldrich.com Not widely reported

| Appearance | Solid | Liquid | Not widely reported |

Note: Data for this compound is sparse and not included in this comparative table.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, significant gaps exist in the dedicated study of this compound. These represent clear opportunities for future research:

Comprehensive Physicochemical Characterization: There is a lack of a complete and verified set of physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis). Establishing this benchmark data is a fundamental first step for any further research.

Systematic Reactivity Studies: While some reactivity has been explored, a comprehensive map is missing. researchgate.net Unexplored avenues include its behavior in various catalytic cross-coupling reactions, its potential as a ligand for organometallic complexes, and the full extent of its enolate chemistry.

Comparative Analysis: A direct comparative study of the electronic properties and reactivity of this compound against its isomers (e.g., 1-(4-Methyl-1H-pyrrol-2-yl)ethanone, 1-(5-Methyl-1H-pyrrol-2-yl)ethanone) and its parent compound (2-acetylpyrrole) would provide valuable structure-activity relationship insights.

Polymerization Potential: The ability of pyrrole to form conductive polymers is well-known. mdpi.com The influence of the 2-acetyl and 3-methyl substituents on the polymerization process and the resulting polymer's properties (e.g., conductivity, morphology, stability) is an entirely unexplored area.

Opportunities for Novel and Efficient Synthetic Methodologies

While classical pyrrole syntheses like the Paal-Knorr method are robust, modern synthetic chemistry offers avenues for more efficient, sustainable, and diverse routes to this compound and its derivatives. researchgate.net

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines simple, readily available precursors to construct the substituted pyrrole ring in a single step would be a significant improvement in efficiency. nih.govorganic-chemistry.org This approach offers high atom economy and reduces waste from intermediate isolation and purification steps.

Flow Chemistry: The synthesis of pyrrole derivatives using continuous flow reactors could offer advantages in terms of scalability, safety, and reaction control (e.g., precise temperature and residence time management), potentially leading to higher yields and purity. researchgate.net

Catalytic C-H Activation: A forward-thinking approach would involve the direct C-H methylation and subsequent acylation of a pre-formed pyrrole ring, or vice versa. While challenging due to regioselectivity issues, this strategy would be highly efficient and atom-economical.

Skeletal Recasting Strategies: An innovative approach involves the deconstruction and reconstruction of simpler, readily available pyrroles. acs.org A skeletal recasting strategy could potentially be developed to transform simple 2,5-disubstituted pyrroles into more complex, fully substituted pyrroles like the target compound. acs.org

Emerging Niche Applications in Chemical Research and Industry

Excluding human-centric applications, this compound can be envisioned as a valuable molecule in several niche areas of chemical research and industry.

Materials Science: As a monomer, it could be used to synthesize novel polypyrrole derivatives. The methyl and acetyl groups could tune the polymer's solubility, processability, and electronic properties, making it a candidate for use in organic electronic devices, sensors, or anti-corrosion coatings. colab.ws

Agrochemical Research: Pyrrole derivatives are known to possess antifungal and antibacterial properties. nih.gov this compound could serve as a key intermediate or scaffold for the synthesis of new, more complex molecules to be screened for potential use as fungicides or bactericides in agriculture. nih.gov

Flavor and Fragrance Industry: Simple acetylpyrroles are recognized as important flavor compounds, often associated with roasted or nutty aromas. nih.govresearchgate.net The 3-methyl substitution pattern of this molecule could impart a unique organoleptic profile, making it a target for investigation as a novel flavoring agent.

Synthetic Chemistry Building Block: The molecule's bifunctionality (the reactive pyrrole ring and the ketone group) makes it a versatile synthon for constructing more elaborate chemical architectures, such as fused heterocyclic systems or complex alkaloids.

Synergistic Role of Experimental and Computational Approaches in Advancing Research

Future progress in understanding this compound will be maximized through a close integration of experimental and computational methods. rsc.org This synergistic approach allows for a deeper, molecular-level understanding that can guide and accelerate laboratory work.

Predicting Reactivity and Mechanisms: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure, predict sites of electrophilic and nucleophilic attack, and calculate the activation energies for various reaction pathways. mdpi.com This can help chemists select the most promising reaction conditions before running experiments, saving time and resources.

Interpreting Spectroscopic Data: Computational tools can simulate spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). Comparing these simulated spectra with experimental results can provide definitive confirmation of the compound's structure and conformation.

Designing Novel Materials: Molecular modeling can predict the properties of polymers derived from this compound. Simulations can provide insights into chain conformation, packing, and electronic band structure, helping to guide the design of new functional materials with desired conductive or optical properties. scielo.br

By combining the predictive power of computational chemistry with the practical validation of benchtop experiments, researchers can efficiently navigate the unexplored chemical space of this compound, unlocking its full potential as a valuable chemical entity.

Q & A

Q. What are the common synthetic routes for 1-(3-Methyl-1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of pyrrole derivatives like this compound often involves multicomponent reactions or functionalization of pre-existing pyrrole rings. A validated method includes:

  • Three-component reactions : Using aldehydes, amines, and ketones in the presence of iodine catalysts to assemble the pyrrole core. For example, a reaction monitored by TLC and purified via column chromatography yields substituted pyrroles with high regioselectivity .
  • Acetylation of pyrroles : Direct acetylation at the 2-position of 3-methylpyrrole using acetylating agents (e.g., acetic anhydride) under acidic or basic conditions. Reaction temperature and stoichiometry significantly affect yield, with excess acetylating agents leading to diacetylated byproducts .

Q. Key Considerations :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent drying.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure product due to similar polarity of byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • ¹H NMR : The methyl group at the 3-position of the pyrrole ring appears as a singlet at δ 2.10–2.42 ppm. The acetyl group (C=O) deshields adjacent protons, causing the pyrrole β-protons to resonate as a multiplet at δ 6.6–7.5 ppm .
  • IR Spectroscopy : A strong absorption band near 1651 cm⁻¹ corresponds to the ketone (C=O) stretch. Pyrrole ring vibrations appear at 3059–3029 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 123.15 (C₇H₉NO) confirms the molecular formula. Fragmentation patterns include loss of the acetyl group (M – 43) .

Validation : Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .

Advanced Research Questions

Q. How does the position and nature of substituents on the pyrrole ring affect the compound’s electronic properties and reactivity?

Substituents on the pyrrole ring modulate electron density and steric effects:

  • Methyl at 3-position : Enhances ring stability via steric protection of the nitrogen lone pair, reducing susceptibility to electrophilic attack. This substituent directs electrophiles to the 4- and 5-positions .
  • Acetyl at 2-position : The electron-withdrawing ketone group decreases pyrrole’s aromaticity, increasing reactivity toward nucleophilic substitution. Comparative studies with 1-(5-Methyl-1H-pyrrol-2-yl)ethanone show altered regioselectivity in cross-coupling reactions due to electronic differences .

Q. Experimental Design :

  • DFT Calculations : Use Gaussian or similar software to map electron density distribution and predict reactive sites .
  • Kinetic Studies : Monitor reaction rates with varying substituents to quantify electronic effects .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets, and how can these predictions be validated experimentally?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) or receptors. The compound’s hydrophobic pyrrole ring and ketone group show affinity for hydrophobic pockets and hydrogen-bonding residues .
  • MD Simulations : GROMACS or AMBER can assess binding stability over time, revealing conformational changes in target proteins .

Q. Validation Strategies :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm docking predictions.
  • Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., kinases) to correlate computational binding scores with activity .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

Conflicting geometries (e.g., planar vs. puckered pyrrole rings) arise from crystallographic resolution limits or packing effects. To address this:

  • High-Resolution X-ray Diffraction : Use SHELXL for refinement against data with resolution ≤ 0.8 Å. Key parameters include R-factor convergence (< 5%) and thermal displacement ellipsoid analysis .
  • ORTEP Visualization : Generate 3D electron density maps to distinguish between static disorder and true molecular distortions .

Case Study : A study comparing this compound with its 5-methyl analog showed planar pyrrole rings in both, resolving earlier discrepancies attributed to poor data quality .

Q. What are the challenges in quantifying the biological activity of this compound, and how can researchers mitigate them?

  • Low Solubility : The compound’s hydrophobicity (logP ≈ 1.5) limits aqueous solubility. Use co-solvents like DMSO (≤ 1% v/v) or formulate as nanoparticles .
  • Metabolic Instability : The acetyl group is prone to hydrolysis in vivo. Stabilization strategies include prodrug design (e.g., esterification) .

Q. Methodological Solutions :

  • Microsomal Assays : Incubate with liver microsomes to identify major metabolites via LC-MS .
  • SAR Studies : Synthesize analogs with modified substituents to isolate pharmacophores responsible for activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.